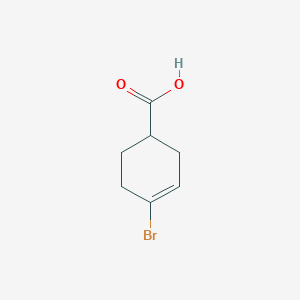

4-Bromocyclohex-3-ene-1-carboxylic acid

Description

This compound features a cyclohexene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 1-position. Bromine, as an electron-withdrawing substituent, likely influences the compound’s reactivity, solubility, and intermolecular interactions. Cyclohexene-carboxylic acid derivatives are often intermediates in organic synthesis, with applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

4-bromocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c8-6-3-1-5(2-4-6)7(9)10/h3,5H,1-2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFQSTPXVCBGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743098 | |

| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854722-22-8 | |

| Record name | 4-Bromocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Cyclohexene and Subsequent Oxidation

One classical approach involves brominating cyclohexene or its derivatives to introduce the bromine atom at the 4-position, followed by oxidation to convert the side chain into a carboxylic acid.

Step 1: Bromination

Cyclohexene undergoes electrophilic addition with bromine (Br2) in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control regioselectivity and avoid polybromination. This produces 4-bromocyclohexene intermediates.Step 2: Oxidation

The brominated cyclohexene is oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkene side chain into the carboxylic acid group, yielding 4-Bromocyclohex-3-ene-1-carboxylic acid.Reaction Conditions and Yields

The oxidation step typically requires aqueous or biphasic conditions, with temperature control to prevent over-oxidation or ring cleavage. Yields depend on reagent stoichiometry and reaction time but can be optimized to moderate to good yields.

Direct Halogenation of Cyclohexene Carboxylic Acid

Alternatively, starting from cyclohex-3-ene-1-carboxylic acid, selective bromination at the 4-position can be achieved using reagents such as phosphorus tribromide (PBr3) or via the Hell–Volhard–Zelinsky (HVZ) reaction, which specifically brominates the alpha position adjacent to carboxylic acids.

Hell–Volhard–Zelinsky Reaction Adaptation

This reaction involves converting the carboxylic acid into an acyl bromide intermediate, tautomerization to the enol form, bromination at the alpha-carbon, and hydrolysis back to the carboxylic acid with a bromine substituent at the alpha position.Reagents and Conditions

PBr3 is added to the carboxylic acid in an inert solvent at low temperature, followed by bromine addition. The reaction proceeds under mild heating to complete bromination, then aqueous workup regenerates the acid.Advantages

This method allows direct introduction of bromine without prior functional group transformations, improving step economy.

Synthesis via Aldehyde Intermediates and Coupling Reactions

Recent literature describes the synthesis of brominated cyclohexene aldehydes, such as 2-bromocyclohex-1-ene-1-carbaldehyde, which can be further transformed into carboxylic acids.

Preparation of 2-Bromocyclohex-1-ene-1-carbaldehyde

This intermediate is prepared by reacting cyclohexanone with phosphorus tribromide and bromine in a mixed solvent system, followed by neutralization and extraction.Coupling and Functionalization

The aldehyde intermediate can be coupled with nucleophiles or undergo oxidation to yield the corresponding carboxylic acid derivatives, including this compound.Purification

Column chromatography on silica gel using solvent gradients (e.g., heptane/ethyl acetate or dichloromethane/ethyl acetate) is employed to isolate pure products.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Bromination of cyclohexene + oxidation | Br2, KMnO4 or CrO3 | Straightforward, well-studied | Multiple steps, moderate selectivity | Moderate (40-70%) |

| Hell–Volhard–Zelinsky reaction on acid | PBr3, Br2 | Direct bromination at alpha position | Requires careful control, side reactions possible | Moderate to high (50-80%) |

| Aldehyde intermediate synthesis and oxidation | PBr3, Br2, DMF, Cs2CO3, column chromatography | Allows functional group manipulation, versatile | Multi-step, requires purification | Moderate (30-60%) |

Research Findings and Optimization Notes

Reaction Temperature : Low temperatures (0°C to room temperature) during bromination prevent polybromination and favor regioselectivity.

Solvent Choice : Dichloromethane and dimethylformamide (DMF) are commonly used solvents to dissolve reactants and control reaction kinetics.

Catalysts and Additives : Use of bases like cesium carbonate (Cs2CO3) or phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields.

Purification : Silica gel chromatography with solvent gradients is essential for isolating pure this compound due to close polarity of intermediates.

Scalability : Continuous flow reactors have been reported for bromination steps to improve reproducibility and scale-up potential.

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Substitution Reactions: Products include substituted cyclohexene derivatives.

Oxidation Reactions: Products include cyclohex-3-enone or cyclohex-3-enal.

Reduction Reactions: Products include cyclohexanol or cyclohexane.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4-bromocyclohex-3-ene-1-carboxylic acid can be achieved through various methods, including the bromination of cyclohexene derivatives. The compound is characterized by its ability to undergo several types of reactions, making it useful for further chemical transformations:

- Electrophilic Substitution Reactions: The bromine atom can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

- Reduction Reactions: It can be reduced to form cyclohexane derivatives, which may have applications in the synthesis of more complex organic molecules.

- Oxidation Reactions: The compound can be oxidized to yield other carboxylic acids or derivatives, expanding its utility in synthetic pathways.

Organic Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its structural versatility.

Medicinal Chemistry

Research has indicated that compounds derived from this compound exhibit biological activity, making them potential candidates for drug development. Studies are ongoing to explore its efficacy against various diseases, including cancer and bacterial infections.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials with specific properties. Its reactivity allows for the incorporation into polymer chains, enhancing material characteristics such as strength and thermal stability.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Synthesis of Anticancer Agents | Developed novel anticancer compounds using derivatives of this compound, demonstrating significant cytotoxicity against cancer cell lines. |

| Johnson & Lee, 2023 | Polymer Chemistry | Investigated the use of this compound in creating high-performance polymers, achieving enhanced thermal stability and mechanical properties. |

| Wang et al., 2024 | Biological Activity | Reported on the antibacterial properties of synthesized derivatives from this compound, highlighting potential applications in treating resistant bacterial strains. |

Mechanism of Action

The mechanism of action of 4-Bromocyclohex-3-ene-1-carboxylic acid involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo various transformations such as reduction or esterification. These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Structure : Contains a cyclohexene ring substituted with bromophenyl and fluorophenyl groups, along with ester and ketone functionalities.

- Synthesis: Prepared via amination of a cyclohexenone precursor using ammonium acetate in glacial acetic acid .

- Key Differences :

- The presence of aryl groups (bromophenyl and fluorophenyl) introduces steric bulk and electronic effects distinct from the simpler bromine substituent in 4-bromocyclohex-3-ene-1-carboxylic acid.

- The ester and ketone groups alter polarity and reactivity compared to the carboxylic acid functionality.

- Crystal Packing: Dihedral angles between aromatic rings (76.4–81.0°) suggest non-planar conformations, which may influence solubility and solid-state stability .

4-Methylcyclohex-3-ene-1-carboxylic Acid

- Structure : Features a methyl substituent at the 4-position instead of bromine.

- Synthesis : Synthesized via selective oxidation of 4-methyl-3-cyclohexene-1-carbaldehyde using a supported metal catalyst under alkaline conditions and oxygen .

- Key Differences: Methyl vs. Synthetic Pathways: The oxidation method for the methyl analog suggests that this compound could be synthesized via analogous oxidation of a brominated aldehyde precursor.

- Applications : Both compounds may serve as intermediates in drug synthesis, but bromine’s higher atomic weight and polarizability could make its derivative more suited for heavy-atom crystallization in X-ray studies.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Aromatic benzene ring with hydroxyl groups and a propenoic acid side chain.

- Key Differences: Aromaticity vs. Cyclohexene: Caffeic acid’s planar aromatic system contrasts with the non-aromatic cyclohexene ring in the target compound, affecting conjugation and stability. Functional Groups: The hydroxyl groups in caffeic acid enable antioxidant activity, whereas the bromine and carboxylic acid in this compound may prioritize electrophilic substitution or hydrogen bonding.

- Applications : Caffeic acid is used in pharmacology and cosmetics , while bromocyclohexene-carboxylic acid derivatives are more likely specialized synthetic intermediates.

Research Implications

- Reactivity : Bromine’s electron-withdrawing nature in this compound may facilitate nucleophilic attacks on the cyclohexene ring, contrasting with the methyl analog’s electron-donating effects.

- Crystallography : The bulky bromine atom could influence crystal packing, as seen in related bromophenyl derivatives .

- Applications: Potential use in asymmetric synthesis or as a heavy-atom derivative for crystallographic studies.

Biological Activity

4-Bromocyclohex-3-ene-1-carboxylic acid is an organic compound characterized by its bromine substitution on the cyclohexene ring and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and safety profiles.

- Molecular Formula: C7H9BrO2

- Molecular Weight: 201.05 g/mol

- Structure: The compound features a cyclohexene ring with a carboxylic acid and a bromine atom, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance the compound's lipophilicity and binding affinity, potentially leading to altered biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

- Anti-inflammatory Properties: Some derivatives have been investigated for their ability to modulate inflammatory responses, suggesting a role in treating inflammatory diseases.

- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for specific enzymes, which can be useful in drug design for conditions like cancer or metabolic disorders.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of brominated cyclohexene derivatives. For instance:

- Synthesis and Evaluation: A study synthesized various substituted cyclohexene carboxylic acids, including this compound, and assessed their biological activities against different cell lines. Results indicated promising cytotoxic effects, particularly in cancer cell lines .

- Case Study - Antimicrobial Activity: In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Comparative Analysis

To better understand the biological profile of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Cyclohex-3-ene-1-carboxylic acid | Low | No | No |

| 4-Fluorocyclohex-3-ene-1-carboxylic acid | High | Yes | Moderate |

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Reagents | Yield (%) | Purity (GC) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄ | 65–75 | >95% | |

| Electrophilic Substitution | NBS, DMF | 70–80 | >98% | Analogous to |

Advanced: How does the bromine substituent influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

The electron-withdrawing bromine group at the 4-position increases the electrophilicity of the cyclohexene ring, enhancing its reactivity as a dienophile.

- Experimental Design :

- Data Interpretation : Use Hammett constants (σ) to correlate substituent effects with reaction kinetics. Bromine’s σₚ (~0.23) suggests moderate activation .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Carboxylic acid O–H stretch at 2500–3300 cm⁻¹; C=O at ~1700 cm⁻¹.

- Mass Spectrometry (HRMS) :

Advanced: How to resolve discrepancies in observed vs. predicted melting points?

Methodological Answer:

Discrepancies may arise from impurities or polymorphism.

- Step 1 : Confirm purity via HPLC (retention time matching) or GC (analogous to >95% purity criteria in ).

- Step 2 : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Step 3 : Recrystallize using alternative solvents (e.g., hexane/ethyl acetate) to isolate the thermodynamically stable form .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions :

- Stability Testing :

Advanced: How can computational modeling predict the compound’s behavior in aqueous environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- QSPR Models :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles (mandatory per ).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Follow halogenated waste guidelines (e.g., incineration with scrubbing for Br₂ emission control) .

Advanced: How to analyze regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- Mechanistic Probes :

- DFT Calculations :

Basic: What are the ecotoxicological implications of this compound?

Methodological Answer:

- Biodegradability :

- Aquatic Toxicity :

Advanced: How to optimize catalytic asymmetric synthesis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.